2-Bromo-3-nitropyridine-4-amine
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Overview
Description
2-Bromo-3-nitropyridine-4-amine is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to other compounds that have been analyzed for their molecular structure, electronic and vibrational characteristics, and potential applications in fields such as non-linear optics (NLO) and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines has been investigated, revealing a novel aromatic nucleophilic substitution with rearrangement . Additionally, the synthesis of 3-amino-4-nitropyrazoles from 3-bromo-1,5-dimethyl-4-nitropyrazole using a copper catalyst has been reported . These studies provide insights into the synthetic pathways that could potentially be applied to the synthesis of 2-Bromo-3-nitropyridine-4-amine.
Molecular Structure Analysis
The molecular structure of related nitropyridine compounds has been extensively studied using various spectroscopic techniques and quantum mechanical calculations. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide has been determined, showing that the Br ion is nearly coplanar with the pyridine ring . Similarly, the molecular and crystal structures of nitroderivatives of 2-amino-4-methylpyridine have been analyzed, revealing a layered arrangement stabilized by hydrogen bonds .
Chemical Reactions Analysis
The reactivity of compounds similar to 2-Bromo-3-nitropyridine-4-amine has been a subject of interest. A study on the reaction of 3-bromo-4-nitropyridine with amines discovered an unexpected nitro-group migration product, indicating that nitro-group migration can occur in polar aprotic solvents . This suggests that 2-Bromo-3-nitropyridine-4-amine may also undergo interesting chemical reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-bromo-5-nitropyridine, a compound with a similar structure, have been characterized using Density Functional Theory (DFT) calculations and spectroscopic methods. The study provided detailed information on vibrational frequencies, molecular equilibrium geometry, and thermodynamic properties. It also highlighted the compound's potential biological activity and suitability as an NLO material due to its high first-order hyperpolarizability and dipole moment .
Scientific Research Applications
Application 1: Synthesis of 3-nitropyridine-2-carbonitrile
- Summary of the Application: 2-Bromo-3-nitropyridine-4-amine is used in the synthesis of 3-nitropyridine-2-carbonitrile .
- Results or Outcomes: The outcome of this application is the production of 3-nitropyridine-2-carbonitrile .
Application 2: Synthesis of pyrrolo[3,2-b]pyridine
- Summary of the Application: 2-Bromo-3-nitropyridine-4-amine is used in the synthesis of pyrrolo[3,2-b]pyridine .
- Results or Outcomes: The outcome of this application is the production of pyrrolo[3,2-b]pyridine .
Application 3: Synthesis of 3-(hetero)arylated phenothiazines
- Summary of the Application: 2-Bromo-3-nitropyridine-4-amine is used in the synthesis of 3-(hetero)arylated phenothiazines .
- Results or Outcomes: The outcome of this application is the production of 3-(hetero)arylated phenothiazines .
Application 4: Synthesis of 7-anilino-6-azaindole-1-benznesulfonamides
- Summary of the Application: 2-Bromo-3-nitropyridine-4-amine is used in the synthesis of 7-anilino-6-azaindole-1-benznesulfonamides .
- Results or Outcomes: The outcome of this application is the production of 7-anilino-6-azaindole-1-benznesulfonamides .
Application 5: Synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-nitropyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZOXEVQBKIVMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516051 |
Source
|
Record name | 2-Bromo-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-nitropyridine-4-amine | |
CAS RN |
84487-14-9 |
Source
|
Record name | 2-Bromo-3-nitro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84487-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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